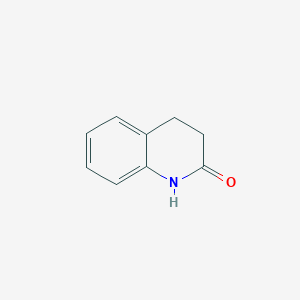

Hydrocarbostyril

Beschreibung

Significance of the 3,4-Dihydro-2(1H)-quinolinone Scaffold in Drug Discovery

The 3,4-dihydro-2(1H)-quinolinone core, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a foundational structure for numerous compounds exhibiting remarkable biological properties. researchgate.netresearchgate.net Its importance is underscored by its presence in both natural products and synthetically developed pharmaceuticals, where it contributes to a wide range of therapeutic activities. nih.govresearchgate.net The versatility of this scaffold allows for its interaction with various biological targets in both the central and peripheral nervous systems. nih.gov

Presence in Natural Products

The 3,4-dihydro-2(1H)-quinolinone skeleton is found in a variety of alkaloids from diverse natural sources, including plants, animals, fungi, and bacteria. researchgate.netresearchgate.netnih.govnih.gov These natural products, often referred to as 2O-THQ alkaloids, exhibit a broad spectrum of biological activities. tandfonline.com For instance, certain alkaloids containing this moiety have demonstrated significant anticancer and brine shrimp lethality activities. tandfonline.com Fungal species such as Aspergillus and Penicillium are known producers of these alkaloids. conicet.gov.ar Marine microorganisms have also been identified as a source of dihydroquinolin-2-one-containing alkaloids with antifouling properties. researchgate.net The yaequinolones, isolated from Penicillium species, are a notable example of natural products featuring this scaffold that have shown growth inhibitory activity. researchgate.net

Prevalence in Pharmacologically Active Compounds

The 3,4-dihydro-2(1H)-quinolinone moiety is a cornerstone in a number of commercially successful and experimental drugs. nih.gov Its derivatives have been developed to target a wide range of conditions, showcasing the scaffold's therapeutic versatility. ontosight.ai

Table 1: Examples of FDA-Approved Drugs Containing the 3,4-Dihydro-2(1H)-quinolinone Scaffold

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist at serotonin 5-HT2A receptors. nih.gov |

| Cilostazol (B1669032) | Phosphodiesterase Inhibitor | Inhibits phosphodiesterase type 3 (PDE3), leading to increased cyclic AMP and vasodilation. nih.gov |

| Carteolol (B1214276) | Beta-Blocker | Non-selective beta-adrenergic receptor blocker used to treat glaucoma. nih.gov |

Beyond these approved drugs, numerous derivatives are under investigation for various pharmacological effects, including:

Antidepressant and Anticonvulsant Activities: Researchers have synthesized series of these derivatives and found them to have potential antidepressant and anticonvulsant properties. caymanchem.comacs.org

Antifungal and Antibacterial Activities: Some derivatives have been designed as chitin (B13524) synthase inhibitors with selective antifungal activity, particularly against Candida albicans. nih.govsci-hub.se Others have shown antibacterial effects against pathogens like Bacillus subtilis and Staphylococcus aureus.

Anticancer Properties: Novel derivatives have been developed as tubulin polymerization inhibitors, demonstrating cytotoxic activities against tumor cell lines. mdpi.com

Neuroprotective Effects: Certain compounds incorporating this scaffold have been created as dual ligands for sigma (σ) receptors and the NMDA receptor GluN2b subunit, exhibiting antioxidant and neuroprotective properties. caymanchem.com

Alzheimer's Disease Treatment: Hybrid compounds fusing the 3,4-dihydro-2(1H)-quinolinone structure with dithiocarbamate (B8719985) have been designed as multifunctional agents for potential Alzheimer's disease therapy. nih.gov

Role as a Versatile Building Block for Synthesis

The 3,4-dihydro-2(1H)-quinolinone structure serves as a crucial starting material and intermediate in organic synthesis for creating more complex and potent molecules. caymanchem.comsmolecule.com Its chemical reactivity allows for various modifications, such as alkylation and acylation, to produce a wide range of derivatives. smolecule.com

Key synthetic applications include:

Synthesis of Bicyclic Peptide Deformylase Inhibitors: This scaffold is utilized to create potent inhibitors of peptide deformylase, an essential enzyme for bacterial growth, highlighting its potential in developing new antibiotics. smolecule.com

Iminopiperidine Synthesis: It plays a role in the synthesis of substituted iminopiperidines, which are known to inhibit human nitric oxide synthase isoforms. smolecule.com

Development of Quinoline (B57606) and Quinolinone Derivatives: It is a key building block for synthesizing a broader class of quinoline and quinolinone derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. icm.edu.pl

Creation of Hybrid Molecules: The scaffold's nucleophilic secondary nitrogen facilitates its hybridization with other heterocyclic structures to develop potent hybrid analogs. rsc.org

Historical Context of 3,4-Dihydro-2(1H)-quinolinone Research

While naturally occurring quinolin-2(1H)-one derivatives have been known for a longer period, focused research into the specific 3,4-dihydro-2(1H)-one alkaloids began to gain momentum in the mid-1990s. conicet.gov.ar Early investigations often stemmed from screening natural product extracts for toxicity against organisms like the brine shrimp (Artemia salina) in the search for new insecticides. conicet.gov.ar The synthesis of derivatives for exploring antidepressant activities also has a history, with studies on compounds like 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives dating back several decades. acs.org A novel synthetic approach to 3,4-dihydro-2(1H)-quinolinone derivatives via cyclopropane (B1198618) ring expansion was reported with a reception date of November 2008, indicating ongoing efforts to develop new synthetic methodologies for this important scaffold. acs.org The consistent development of new synthetic routes and the discovery of new biological activities have maintained the relevance of this compound class in medicinal chemistry research.

Current Research Landscape and Future Perspectives

The current research landscape for 3,4-dihydro-2(1H)-quinolinone and its derivatives remains highly active and promising. researchgate.net A significant body of recent research, including numerous studies published in the 2020s, focuses on designing and synthesizing novel derivatives with enhanced and targeted biological activities. nih.govsci-hub.semdpi.comnih.gov

Table 2: Recent Research Focus on 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Research Area | Objective | Key Findings |

| Antifungal Agents | To develop new chitin synthase inhibitors. | A series of derivatives showed excellent antifungal activity, especially against Candida albicans, with some comparable to the drug fluconazole. nih.govsci-hub.se |

| Anticancer Agents | To create novel tubulin polymerization inhibitors. | A series of sulfonamide derivatives exhibited strong inhibitory effects on the proliferation of HeLa tumor cells. mdpi.com |

| Alzheimer's Disease | To design multifunctional agents targeting various aspects of the disease. | Hybrid compounds showed potential as multifunctional agents for Alzheimer's treatment. nih.gov |

| Antidepressants | To develop novel drugs with central nervous system-stimulating activity. | Derivatives have been identified as σ receptor agonists with antidepressant-like activity. acs.org |

Future medicinal chemistry efforts will likely focus on optimizing the potency and pharmacokinetic properties of existing analogs. rsc.org Strategies such as bioisosteric replacement and scaffold hopping will be employed to refine lead compounds for clinical development. rsc.org The synthetic accessibility of the 3,4-dihydro-2(1H)-quinolinone core, combined with its proven biological versatility, ensures its continued importance as a privileged scaffold in the quest for new and effective therapeutic agents. ontosight.airsc.org The ongoing exploration of its natural sources and the innovative design of synthetic derivatives will undoubtedly lead to the discovery of new medicines. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203816 | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

553-03-7 | |

| Record name | Hydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4 Dihydro 2 1h Quinolinone and Its Derivatives

Classical Synthesis Routes

Classical approaches to the synthesis of 3,4-dihydro-2(1H)-quinolinone and its derivatives often involve intramolecular cyclization reactions, rearrangements, and reactions of anilines with suitable reagents. These methods have been fundamental in the development of quinolinone chemistry.

Electrophilic Aromatic Substitution Reactions

Intramolecular Friedel-Crafts reactions are a prominent method for the synthesis of 3,4-dihydro-2(1H)-quinolinone. This approach typically involves the cyclization of N-aryl-3-halopropanamides or α,β-unsaturated N-arylamides in the presence of a Lewis or Brønsted acid catalyst. mdpi.comgoogle.com The reaction proceeds through the formation of a carbocation or a related electrophilic species, which then attacks the electron-rich aromatic ring of the aniline (B41778) moiety to form the six-membered heterocyclic ring. mt.comwikipedia.org

A variety of acid catalysts have been employed for this transformation, with their efficacy often depending on the specific substrate and reaction conditions. The choice of catalyst can significantly influence the reaction yield and selectivity. For instance, in the cyclization of N-aryl-α,β-unsaturated amides, trifluoroacetic acid (TFA) has been found to be a highly suitable acid. mdpi.com Lewis acids such as aluminum chloride (AlCl₃) are also commonly used to promote these cyclizations. mdpi.comgoogle.com The reaction can be sluggish and may require high temperatures, particularly with deactivated aromatic rings. google.com

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| α,β-Unsaturated N-arylamides | Trifluoroacetic acid (TFA) | - | - | mdpi.com |

| α,β-Unsaturated N-arylamides | Polyphosphoric acid (PPA) | - | - | mdpi.com |

| α,β-Unsaturated N-arylamides | Aluminum chloride (AlCl₃) | - | - | mdpi.com |

| 3-(m-methoxyphenyl)propionyl chloride anilide (3-MPCA) | Aluminum chloride (AlCl₃) | High temperatures (140°C to 170°C) | - | google.com |

| N-arylcinnamamides | BF₃·OEt₂ | - | Moderate to excellent | mdpi.com |

Beckmann Rearrangement of Indanone Oxime

The Beckmann rearrangement provides a classic route to 3,4-dihydro-2(1H)-quinolinone from 1-indanone (B140024) oxime. semanticscholar.orgresearchgate.netscielo.br This reaction involves the acid-catalyzed rearrangement of the oxime to a lactam. wikipedia.orgorganic-chemistry.orgblogspot.com The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by the migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydration of the nitrilium ion yields the corresponding lactam, in this case, 3,4-dihydro-2(1H)-quinolinone. blogspot.com

Traditional conditions for the Beckmann rearrangement often utilize strong Brønsted acids such as polyphosphoric acid (PPA) or sulfuric acid. researchgate.netmasterorganicchemistry.com However, these conditions can sometimes lead to low yields. researchgate.net The use of Lewis acids, such as aluminum chloride, has been shown to significantly improve the yield of 3,4-dihydro-2(1H)-quinolinone from 1-indanone oxime. semanticscholar.orgresearchgate.net An optimized procedure using three equivalents of aluminum chloride in dichloromethane (B109758) at temperatures ranging from -40°C to room temperature afforded the product in 91% yield. semanticscholar.orgresearchgate.net It is important to note that under certain conventional Beckmann rearrangement conditions, unexpected products such as 2-sulfonyloxyindanone and dimeric species have been observed, particularly with substituted indanone oximes. nih.gov

| Substrate | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Indanone oxime | Polyphosphoric acid (PPA) | Conventional | Low (e.g., 10% in one experiment) | researchgate.net |

| 1-Indanone oxime | Sulfuric acid | Conventional | Low | researchgate.net |

| 1-Indanone oxime | Aluminum chloride (AlCl₃) | CH₂Cl₂, -40°C to room temperature, 40 min | 91% | semanticscholar.orgresearchgate.net |

| 4-Methyl-1-indanone oxime | Aluminum chloride (AlCl₃) | Optimized | - | semanticscholar.org |

| 4-Methoxy-1-indanone oxime | Aluminum chloride (AlCl₃) | Optimized | - | semanticscholar.org |

| 4-Nitro-1-indanone oxime | Aluminum chloride (AlCl₃) | Optimized | - | semanticscholar.org |

| 6-Nitro-1-indanone oxime | Aluminum chloride (AlCl₃) | Optimized | - | semanticscholar.org |

Cyclization of Nitrenium Ion

The cyclization of nitrenium ions represents a potential pathway for the formation of nitrogen-containing heterocycles. Nitrenium ions (R₂N⁺) are highly reactive electrophilic species. nsf.govtaylorfrancis.com Arylnitrenium ions, in particular, have been studied for their role in various chemical transformations. nsf.gov The generation of a nitrenium ion intermediate, which could then undergo intramolecular cyclization onto an adjacent aromatic ring, is a plausible synthetic strategy. Photochemical methods are often employed for the generation of nitrenium ions. nsf.govnih.govumd.edu While the photochemical synthesis of dihydroquinolinones has been reported, the direct involvement of a nitrenium ion intermediate in the synthesis of 3,4-dihydro-2(1H)-quinolinone is not as extensively documented as other classical methods. uct.ac.za

Cyclization of Anilines with Acids

A straightforward and widely used method for the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives involves the reaction of anilines with 3-chloropropionyl chloride, followed by an intramolecular cyclization. researchgate.net In this two-step process, the aniline is first acylated with 3-chloropropionyl chloride to form the corresponding N-aryl-3-chloropropanamide. This intermediate is then subjected to an intramolecular Friedel-Crafts alkylation, typically in the presence of a Lewis acid like aluminum chloride, to effect the cyclization and formation of the dihydroquinolinone ring system. This method has been shown to be efficient, with high yields reported for the individual steps. researchgate.net

| Starting Materials | Intermediate | Cyclization Catalyst | Overall Yield | Reference |

|---|---|---|---|---|

| Aniline and 3-Chloropropionyl chloride | N-Phenyl-3-chloropropanamide | Aluminum chloride (AlCl₃) | High (86.5%-99.6% for each step) | researchgate.net |

Reduction of Quinoline (B57606) Derivatives

The reduction of the C3-C4 double bond in quinolin-2(1H)-ones is a direct method to obtain 3,4-dihydro-2(1H)-quinolinones. Various reducing agents and catalytic systems have been developed for this selective transformation.

One effective method involves the use of a samarium(II) iodide/water/methanol (B129727) (SmI₂/H₂O/MeOH) system. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This combination promotes the selective reduction of quinolin-2(1H)-ones to their corresponding 3,4-dihydro derivatives under mild conditions, affording good to excellent yields. organic-chemistry.orgorganic-chemistry.org Samarium(II) iodide is a mild, one-electron reducing agent, and its reactivity can be tuned by the choice of solvent and additives. wikipedia.org

Catalytic hydrogenation is another important approach. Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been successfully employed as catalysts for the asymmetric hydrogenation of 2-quinolones, yielding chiral 3,4-dihydro-2-quinolones with high yields and enantioselectivities. nih.gov This method is advantageous for its good functional group compatibility. nih.gov

| Substrate | Reducing Agent/Catalyst System | Conditions | Product | Yield/Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| Quinolin-2(1H)-ones | SmI₂/H₂O/MeOH | Mild | 3,4-Dihydroquinoline-2(1H)-ones | Good to excellent yields | organic-chemistry.orgorganic-chemistry.org |

| 2-Quinolones | Ru-NHC complex | Mild | Chiral 3,4-dihydro-2-quinolones | Up to 99% yield, up to 98:2 e.r. | nih.gov |

Modern and Optimized Synthetic Approaches

The synthesis of 3,4-dihydro-2(1H)-quinolinone and its derivatives has been significantly advanced through modern and optimized approaches that prioritize efficiency, atom economy, and structural diversity. These methods, including multi-component reactions and sophisticated catalytic systems, offer substantial improvements over classical synthetic routes.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) have become a cornerstone in modern organic and medicinal chemistry for their ability to construct complex molecules from simple starting materials in a single operation. clockss.orgrsc.org This strategy enhances efficiency, reduces waste, and provides rapid access to diverse chemical libraries. clockss.orgrsc.org MCRs are particularly valuable for generating the 3,4-dihydro-2(1H)-quinolinone skeleton, a key scaffold in many biologically active compounds. clockss.orgorganic-chemistry.org

Microwave-assisted organic synthesis has been effectively employed to accelerate the formation of 3,4-dihydro-2(1H)-quinolinone derivatives. This technique often leads to faster reaction times, higher yields, and operational simplicity compared to conventional heating methods. clockss.orgacs.org

A notable example is the catalyst-free, sequential three-component reaction of aromatic aldehydes, an aromatic amine, and Meldrum's acid under microwave irradiation. clockss.org This one-pot synthesis provides a green and efficient pathway to a series of 3,4-dihydro-2(1H)-quinolinone derivatives with high chemical yields. clockss.org The reaction proceeds efficiently in acetic acid (HOAc) as the solvent, which was found to be superior to other solvents like ethylene (B1197577) glycol, DMF, EtOH, and water. clockss.org The process is valued for its use of readily available and inexpensive starting materials, making it an attractive method for creating libraries of compounds for drug discovery. clockss.org

Another microwave-assisted, one-pot, three-component protocol involves the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.orgnih.gov This method allows for the synthesis of diverse and structurally complex quinoline-hybrid molecules. acs.org

| Aromatic Aldehyde | Aromatic Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | p-Toluidine | Ethylene Glycol | 100 | 56 |

| 4-Methylbenzaldehyde | p-Toluidine | DMF | 100 | 62 |

| 4-Methylbenzaldehyde | p-Toluidine | EtOH | 100 | 75 |

| 4-Methylbenzaldehyde | p-Toluidine | Water | 100 | Trace |

| 4-Methylbenzaldehyde | p-Toluidine | HOAc | 100 | 89 |

| 4-Chlorobenzaldehyde | p-Toluidine | HOAc | 100 | 85 |

| Benzaldehyde | Aniline | HOAc | 100 | 82 |

One-pot reactions represent a highly efficient synthetic strategy by allowing multiple transformations to occur in a single reaction vessel without the need to isolate intermediates. This approach minimizes purification steps, reduces solvent waste, and saves time. organic-chemistry.org Several one-pot methodologies have been developed for the synthesis of 3,4-dihydro-2(1H)-quinolinones.

For instance, a one-pot cyclocondensation reaction of 8-quinolinol, aromatic aldehydes, and urea (B33335) can be performed under solvent-free and microwave-assisted conditions to produce 3,4-dihydro-1-aryl-(1,3)oxazino(5,6-h)quinolin-3-one derivatives. iipseries.org Another approach involves a Pd-catalyzed three-component reaction using 2-azidobenzaldehyde, tert-butyl isocyanide, and sulfonyl hydrazide to synthesize tert-butylamino-substituted azomethine imines, which are precursors for quinazoline (B50416) derivatives. mdpi.com

A particularly advanced one-pot method utilizes a multicomponent, multicatalyst reaction sequence involving conjugate addition, amidation, and a subsequent copper-catalyzed amidation, all performed in a single vessel to yield dihydroquinolinones. organic-chemistry.org This highly modular and practical sequence demonstrates the power of one-pot reactions to construct complex heterocyclic systems efficiently. organic-chemistry.orgorganic-chemistry.org

Catalytic Systems for Preparation

The development of novel catalytic systems has revolutionized the synthesis of 3,4-dihydro-2(1H)-quinolinones, offering high efficiency and selectivity. clockss.org

A trimetallic Rh/Pd/Cu catalyst system has been successfully employed for an efficient one-pot synthesis of 3,4-dihydroquinolinones. organic-chemistry.orgorganic-chemistry.org This multicatalyst approach enables a conjugate-addition/amidation/amidation reaction sequence without any intermediate workup. organic-chemistry.org The process is highly modular and divergent, addressing challenges in synthetic efficiency by minimizing purification and waste. organic-chemistry.org

The reaction sequence begins with a Rhodium-catalyzed conjugate addition of o-chloroarylboronic acids to acrylamides. organic-chemistry.org This is followed by a Palladium-catalyzed intramolecular amidation to form the dihydroquinolinone ring. organic-chemistry.org A final Copper-catalyzed amidation can be performed to further functionalize the molecule, showcasing the complementary reactivity of the multi-metal system. organic-chemistry.org

| Catalytic Step | Catalyst | Ligand/Solvent | Function |

|---|---|---|---|

| Conjugate Addition | [Rh(cod)Cl]₂ | tert-amyl alcohol (solvent) | Catalyzes the addition of o-chloroarylboronic acids to acrylamides. |

| Intramolecular Amidation | [Pd(allyl)Cl]₂ | XPhos (ligand) | Effects the cyclization to form the dihydroquinolinone core. |

| Amidation | Copper Catalyst | - | Enables further functionalization with aryl iodides. |

An efficient and highly stereoselective method for synthesizing 3,4-dihydroquinolin-2-ones involves a palladium-catalyzed decarboxylative [4 + 2]-cycloaddition. organic-chemistry.orgnih.gov This reaction utilizes 4-vinyl benzoxazinanones and carboxylic acids as substrates to produce structurally diverse 3,4-dihydroquinolin-2-ones bearing two adjacent stereogenic centers. organic-chemistry.orgnih.gov

The success of this method relies on the use of a P-chiral monophosphorus ligand, BI-DIME, which enables high stereoselectivity. organic-chemistry.org The reaction yields products in good yields with excellent diastereoselectivities (dr >99:1) and enantioselectivities (ee up to 97%). organic-chemistry.org The reaction conditions are optimized with mesitylene (B46885) as the solvent and cesium carbonate (Cs₂CO₃) as the base. organic-chemistry.org

The substrate scope has been explored, revealing that carboxylic acids with electron-donating groups tend to enhance stereoselectivity. organic-chemistry.org Conversely, substrates with electron-withdrawing groups can sometimes lead to reduced stereoselectivity due to potential epimerization under the basic reaction conditions. organic-chemistry.org This method represents a significant advancement in the stereocontrolled synthesis of complex 3,4-dihydroquinolin-2-ones. organic-chemistry.org

| Substrate (Carboxylic Acid) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Phenylpropanoic acid | 95 | >99:1 | 96 |

| 2-(4-Methoxyphenyl)propanoic acid | 98 | >99:1 | 97 |

| 2-(4-Fluorophenyl)propanoic acid | 92 | >99:1 | 95 |

| 2-(Naphthalen-2-yl)propanoic acid | 91 | >99:1 | 96 |

| 2-Cyclohexylpropanoic acid | 85 | >99:1 | 94 |

Ruthenium-Catalyzed Cyclization

A notable method for the synthesis of 3,4-dihydro-2(1H)-quinolinones involves a ruthenium-catalyzed cyclization. Specifically, the complex [Ru(p-cymene)(L-proline)Cl] has been demonstrated to effectively catalyze the cyclization of 1,4,2-dioxazol-5-ones. organic-chemistry.orgacs.org This reaction proceeds via a formal intramolecular arene C(sp²)–H amidation, yielding dihydroquinoline-2-ones in excellent yields and with high regioselectivity. organic-chemistry.orgacs.org

The mechanism of this transformation is believed to initiate with a spirolactamization step, occurring through an electrophilic amidation at the arene. organic-chemistry.orgacs.org For 2- and 4-substituted aryl dioxazolones, this attack happens at the position para or ortho to the substituent. acs.org A Hammett correlation study supports this mechanistic view, suggesting that the spirolactamization likely occurs via an electrophilic nitrenoid attack on the arene, which is characterized by a negative ρ value of -0.73. acs.org

Another ruthenium-catalyzed approach involves the cyclization of anilides with propiolates or acrylates. acs.orgorganic-chemistry.org This method, which utilizes chelation-assisted C–H bond activation, provides an atom-economical and environmentally friendly route to 2-quinolinones with diverse functional groups in good to excellent yields. organic-chemistry.org The reaction is compatible with a range of functional groups, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

| Catalyst | Starting Materials | Product | Key Features |

| [Ru(p-cymene)(L-proline)Cl] | 1,4,2-Dioxazol-5-ones | 3,4-Dihydro-2(1H)-quinolinones | Excellent yields and regioselectivity via intramolecular arene C(sp²)–H amidation. organic-chemistry.orgacs.org |

| Ruthenium catalyst | Anilides and propiolates/acrylates | 2-Quinolinones | Chelation-assisted C–H bond activation, atom-economical. organic-chemistry.org |

Organophotocatalysis

Organophotocatalysis has emerged as a powerful tool for the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives. One such method utilizes 9-HTXTF as an organophotocatalyst to achieve a carbanion-mediated alkene reduction, with non-activated water serving as the hydrogen donor. organic-chemistry.org This protocol has been successfully applied to the synthesis of high-value-added drugs and bioactive molecules. organic-chemistry.org

In a different approach, a photoredox-catalyzed procedure has been developed for the generation of carbamoyl (B1232498) radicals from N-hydroxyphthalimido oxamides. whiterose.ac.uk This strategy allows for the intermolecular addition and cyclization of these radicals with electron-deficient olefins in a mild, redox-neutral manner, leading to the synthesis of diversely substituted 3,4-dihydroquinolin-2-ones, including spirocyclic systems. whiterose.ac.uk

Furthermore, the use of tetralone as a photosensitizer enables the smooth photocyclization of N-arylacrylamides to produce 3,4-dihydroquinolinones in good yields with excellent functional group compatibility. organic-chemistry.org Mechanistic studies indicate that ultraviolet light irradiation facilitates the cyclization through an energy transfer mechanism and an exclusive 1,3-hydrogen shift. organic-chemistry.org

| Photocatalyst/Photosensitizer | Starting Materials | Reaction Type |

| 9-HTXTF | Alkenes | Carbanion-mediated alkene reduction |

| Not specified (Photoredox) | N-hydroxyphthalimido oxamides, electron-deficient olefins | Radical addition/cyclization |

| Tetralone | N-arylacrylamides | Photocyclization via energy transfer |

DBU-Mediated Annulation Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed as a mediator in a formal [4+2] annulation reaction for the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives. This reaction involves aza-ortho-quinone methides, generated in situ from o-chloromethyl anilines, and enolates formed from azlactones. organic-chemistry.org The process affords biologically significant 3,4-dihydroquinolin-2(1H)-one derivatives in good yields under mild reaction conditions and demonstrates a broad substrate scope with readily accessible starting materials. organic-chemistry.org

Specific Derivative Synthesis

Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a crucial intermediate in the synthesis of the antipsychotic drug aripiprazole. google.com

A synthetic route starting from resorcinol (B1680541) has been developed. The process involves three main steps: google.com

Esterification: Resorcinol is esterified with 3-chloropropionyl chloride under alkaline conditions to produce (3-hydroxyphenyl)-3-chloropropionate. google.com This step proceeds with a high yield of 85%.

Cyclization: An intramolecular Friedel-Crafts reaction of the resulting ester is carried out using anhydrous aluminum trichloride (B1173362) as a catalyst to yield 7-hydroxy-chroman-2-one. google.com This cyclization step has a reported yield of 91%.

Aminolysis: The final step involves the aminolysis of 7-hydroxy-chroman-2-one with ammonia (B1221849) gas in an alcohol solvent to afford the target compound, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com This method provides a total yield of 68.7% and is considered suitable for industrialization due to the availability of raw materials and simple operation. google.com

| Step | Reactants | Product | Catalyst/Conditions | Yield |

| 1 | Resorcinol, 3-chloropropionyl chloride | (3-hydroxyphenyl)-3-chloropropionate | Alkaline | 85% |

| 2 | (3-hydroxyphenyl)-3-chloropropionate | 7-hydroxy-chroman-2-one | Anhydrous AlCl₃ | 91% |

| 3 | 7-hydroxy-chroman-2-one | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Ammonia gas, alcohol solvent | - |

| Overall | 68.7% google.com |

An alternative synthesis involves the heating of N-(3-hydroxyphenyl)-3-chloropropionamide with aluminum trichloride. google.com This reaction results in a melt containing a mixture of two products: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.com A modification of this method involves heating a mixture of N-(3-hydroxyphenyl)-3-chloropropionamide, aluminum trichloride, potassium chloride, and sodium chloride at 155-165°C for one hour. google.com

Click Chemistry Approaches for 3,4-Dihydro-2(1H)-quinolinone-based Triazoles

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.orgnih.gov This methodology offers a powerful tool for molecular assembly in medicinal chemistry. nih.gov

The synthesis of 3,4-Dihydro-2(1H)-quinolinone-based triazoles leverages this strategy by first preparing a quinolinone scaffold functionalized with either an azide or a terminal alkyne group. This functionalized intermediate can then be reacted with a complementary alkyne or azide, respectively, under standard CuAAC conditions to yield the desired triazole conjugate. The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. wikipedia.orgnsf.gov This approach allows for the modular assembly of complex molecules, where the stable triazole ring acts as a linker connecting the quinolinone core to other chemical entities.

| Quinolinone Precursor | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Alkyne-functionalized 3,4-Dihydro-2(1H)-quinolinone | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(Quinolinone)-4-(R)-1,2,3-triazole |

| Azide-functionalized 3,4-Dihydro-2(1H)-quinolinone | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuBr, CuI) | 4-(Quinolinone)-1-(R)-1,2,3-triazole |

Green Chemistry Approaches in 3,4-Dihydro-2(1H)-quinolinone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry approaches for the synthesis of the 3,4-Dihydro-2(1H)-quinolinone core have been developed, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Photocatalysis: Visible-light-mediated methods have emerged as a powerful green tool. iitm.ac.in For instance, a metal- and additive-free photoredox cyclization of N-arylacrylamides can produce dihydroquinolinones in good yields using an organic photocatalyst. organic-chemistry.org Another approach uses non-activated water as a hydrogen donor in an organophotocatalyzed reduction of quinolin-2(1H)-ones to afford the desired 3,4-dihydroquinoline-2(1H)-ones. organic-chemistry.org These methods utilize light as a renewable energy source and often proceed under mild conditions.

Domino Reactions: Also known as tandem or cascade reactions, domino processes are highly efficient as they allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. mdpi.comresearchgate.net This reduces solvent usage and purification steps, aligning with green chemistry principles. mdpi.comresearchgate.net Various domino strategies have been employed for dihydroquinolinone synthesis, including Michael-SNAr sequences and reduction-cyclization pathways. mdpi.comnih.gov

Aqueous and Benign Solvents: The use of water or aqueous ethanol (B145695) as a reaction medium is a cornerstone of green synthesis. A novel methodology for synthesizing related dihydroquinolizin-2-one derivatives was developed using aqueous ethanol at room temperature, featuring a simple work-up by precipitation and filtration, and allowing for solvent recycling. rsc.org Such approaches significantly reduce the reliance on volatile and often toxic organic solvents.

| Methodology | Energy Source | Solvent/Medium | Key Green Advantage(s) | Reference |

|---|---|---|---|---|

| Organophotocatalysis | Visible Light | Water | Use of renewable energy, benign solvent, metal-free. | organic-chemistry.org |

| Domino Reaction (e.g., Michael-SNAr) | Thermal | Organic Solvents | High atom economy, reduced number of steps, less waste. | mdpi.comnih.gov |

| Tandem Reactions | Thermal (Room Temp) | Aqueous Ethanol | Recyclable solvent, simple work-up, mild conditions. | rsc.org |

Retrosynthetic Analysis of 3,4-Dihydro-2(1H)-quinolinone Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. For 3,4-Dihydro-2(1H)-quinolinone derivatives, several logical disconnections can be proposed based on established synthetic routes.

Strategy 1: Intramolecular Cyclization of N-Arylamides A common and powerful approach involves the intramolecular cyclization of an α,β-unsaturated N-arylamide. mdpi.com The key retrosynthetic disconnection is the cleavage of the C4-C4a bond of the quinolinone ring. This reveals an open-chain N-arylcinnamamide precursor. The forward reaction, a cyclization, can be promoted by various methods, including electrophilic activation, radical initiation, or photochemical conditions. mdpi.com This strategy is versatile, allowing for the introduction of substituents on both the aromatic ring and the heterocyclic core.

Strategy 2: Amide Formation and Friedel-Crafts Cyclization A more classical approach involves disconnecting the N1-C2 (amide) bond and the C4-C4a bond. This leads back to a substituted aniline and a 3-halopropionyl chloride (or a related acrylic acid derivative). The forward synthesis involves first forming the N-aryl-3-halopropionamide, followed by an intramolecular Friedel-Crafts-type reaction to close the ring and form the dihydroquinolinone structure.

Strategy 3: Domino Reaction Precursors For more complex substitution patterns, retrosynthesis can lead back to precursors for domino reactions. For example, a highly substituted 2,3-dihydro-4(1H)-quinolinone can be disconnected via a domino Michael-SNAr pathway. nih.gov This retrosynthetic step breaks a C-N bond and a C-C bond, leading to a primary amine and a substrate containing both a Michael acceptor and a leaving group for nucleophilic aromatic substitution (SNAr), such as a 1-aryl-2-propen-1-one derivative. mdpi.com

| Target Structure | Key Disconnection(s) | Precursor(s) | Forward Reaction Type |

|---|---|---|---|

| Substituted 3,4-Dihydro-2(1H)-quinolinone | C4-C4a bond | N-Arylcinnamamide | Intramolecular Cyclization (e.g., Radical, Photochemical) mdpi.comresearchgate.net |

| Simple 3,4-Dihydro-2(1H)-quinolinone | N1-C2 (Amide) and C4-C4a bonds | Substituted Aniline and 3-Chloropropionyl chloride | Amidation followed by Intramolecular Friedel-Crafts Acylation |

| Substituted 2,3-Dihydro-4(1H)-quinolinone | C-N and C-C bonds (Michael/SNAr) | Primary Amine and 1-Aryl-2-propen-1-one with leaving group | Domino Michael Addition / SNAr Cyclization mdpi.comnih.gov |

Pharmacological Activities and Therapeutic Potential of 3,4 Dihydro 2 1h Quinolinone Derivatives

Neurodegenerative Diseases

Alzheimer's Disease

Derivatives of 3,4-dihydro-2(1H)-quinolinone have emerged as promising multi-target agents for the treatment of Alzheimer's disease, a complex neurodegenerative disorder. Research has focused on their ability to modulate key pathological pathways implicated in the disease's progression.

A primary therapeutic strategy in Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

A novel series of hybrid compounds, created by merging the pharmacophoric features of 3,4-dihydro-2(1H)-quinolinone with dithiocarbamate (B8719985), has demonstrated potent inhibitory activity against cholinesterases. mdpi.com One of the most effective compounds from this series, designated as 3e , exhibited significant inhibition of both electric eel AChE (eeAChE) and human AChE (hAChE). mdpi.com The inhibitory concentrations (IC50) for compound 3e were determined to be 0.28 µM for eeAChE and 0.34 µM for hAChE. mdpi.com

Further investigations into diversely functionalized quinolinones and dihydroquinolinones have also revealed promising results. researchgate.net Notably, compound QN8 , a quinolinone derivative, was identified as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC50 value of 0.29 µM. researchgate.net Additionally, another derivative, DQN7 , displayed notable inhibitory activity against both hrAChE and human recombinant BuChE (hrBuChE). researchgate.net

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 3e | eeAChE | 0.28 |

| hAChE | 0.34 | |

| QN8 | hrAChE | 0.29 |

| DQN7 | hrAChE and hrBuChE | Active Inhibitor |

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of monoamine neurotransmitters. Elevated levels of these enzymes have been associated with the pathophysiology of Alzheimer's disease. Consequently, the development of dual-target inhibitors that can simultaneously modulate both cholinesterases and monoamine oxidases is a highly sought-after therapeutic approach.

The same series of 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate hybrids that demonstrated potent cholinesterase inhibition also exhibited significant MAO inhibitory activity. mdpi.com Compound 3e was identified as a balanced inhibitor of both MAO-A and MAO-B, with IC50 values of 0.91 µM for hMAO-A and 2.81 µM for hMAO-B. mdpi.com This dual inhibitory action positions compound 3e as a promising multi-target agent for Alzheimer's disease treatment. mdpi.com

Furthermore, research on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives has highlighted their potential as highly potent and selective MAO-B inhibitors. mdpi.com One of the most potent inhibitors in this series, compound 3a , displayed an impressive IC50 value of 0.0014 µM for MAO-B. mdpi.com These findings underscore the potential of the 3,4-dihydro-2(1H)-quinolinone scaffold in designing effective MAO inhibitors. mdpi.com

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 3e | hMAO-A | 0.91 |

| hMAO-B | 2.81 | |

| 3a | MAO-B | 0.0014 |

A critical aspect of Alzheimer's disease therapeutics is the protection of neurons from damage and death. The neuroprotective potential of 3,4-dihydro-2(1H)-quinolinone derivatives has been investigated through in vitro cytotoxicity studies.

In a study evaluating the biological activities of 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives, the most promising candidate, 3e , was assessed for its toxicity on neuronal cell lines. mdpi.com The results indicated that compound 3e showed no toxicity on PC12 and HT-22 cells at concentrations lower than 12.5 µM. mdpi.com This lack of cytotoxicity at concentrations effective for enzyme inhibition suggests a favorable neuroprotective profile, as the compound does not appear to harm neuronal cells. mdpi.com

For a drug to be effective in treating central nervous system disorders like Alzheimer's disease, it must be able to cross the blood-brain barrier (BBB). The permeability of 3,4-dihydro-2(1H)-quinolinone derivatives has been a key area of investigation.

Studies on 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate hybrids have indicated that the lead compound, 3e , has the ability to penetrate the BBB. mdpi.comnih.gov This is a crucial characteristic for a centrally acting drug. Furthermore, in silico and experimental evaluations using the parallel artificial membrane permeability assay (PAMPA) on a series of 3,4-dihydroquinolin-2(1H)-one analogues suggested their potential to effectively cross the BBB. mdpi.com

Schizophrenia

The 3,4-dihydro-2(1H)-quinolinone core is a fundamental component of several atypical antipsychotic drugs used in the treatment of schizophrenia. These derivatives modulate key neurotransmitter systems implicated in the disorder.

Aripiprazole and Brexpiprazole are two prominent examples of 3,4-dihydro-2(1H)-quinolinone derivatives approved for the treatment of schizophrenia. nih.govresearchgate.netnih.gov Their therapeutic efficacy is attributed to a unique mechanism of action that involves partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. researchgate.netresearchgate.netacs.org This "dopamine-serotonin system stabilizer" activity allows these drugs to reduce dopaminergic neurotransmission in areas where it is excessive (addressing positive symptoms) and enhance it where it is deficient (potentially improving negative and cognitive symptoms). researchgate.netresearchgate.net

Brexpiprazole, while structurally similar to aripiprazole, exhibits a different binding affinity profile for dopamine and serotonin receptors. researchgate.netresearchgate.net It also demonstrates antagonist activity at various other serotonin and noradrenergic receptors. researchgate.net The partial agonist activity of these compounds is thought to provide a stabilizing effect on dopaminergic and serotonergic systems, contributing to their antipsychotic effects with a generally favorable side effect profile compared to older antipsychotics.

Aripiprazole and its Intermediates

The atypical antipsychotic drug Aripiprazole is a prominent example of a therapeutic agent derived from the 3,4-dihydro-2(1H)-quinolinone structure. google.comchemicalbook.com The synthesis of Aripiprazole utilizes 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) as a key intermediate. google.comgoogle.com

The synthetic process typically involves a two-step reaction. The first step is the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.comnih.gov This is commonly achieved by reacting it with 1,4-dibromobutane (B41627) to yield the intermediate 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. google.comnih.govresearchgate.net In the subsequent step, this intermediate is reacted with 1-(2,3-dichlorophenyl)piperazine (B491241) to form the final Aripiprazole molecule, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy}-3,4-dihydro-2(1H)-quinolinone. google.comnih.govresearchgate.net

Table 1: Key Intermediates in Aripiprazole Synthesis

| Compound Name | Role in Synthesis |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | Starting intermediate google.comgoogle.com |

| 1,4-dibromobutane | Alkylating agent google.comnih.gov |

| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Intermediate product google.comnih.gov |

| 1-(2,3-dichlorophenyl)piperazine | Final reactant nih.govresearchgate.net |

| Aripiprazole | Final product google.comnih.gov |

Central Nervous System (CNS) Activities

Derivatives of 3,4-dihydro-2(1H)-quinolinone exhibit a variety of activities in the central nervous system. These compounds have been investigated for their potential as antidepressants and are known to interact significantly with key neurotransmitter systems, including serotonin and dopamine receptors. Furthermore, they show notable modulation of sigma receptors, which are implicated in various neurological and psychiatric conditions.

Certain derivatives of 3,4-dihydro-2(1H)-quinolinone have been synthesized and evaluated for their potential as novel antidepressant drugs. In a notable study, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were developed with the aim of creating an antidepressant with central nervous system-stimulating activity. nih.gov

Among the synthesized compounds, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (referred to as 34b) and its mesylate salt (34c) demonstrated significant antidepressant-like activity. nih.gov In preclinical studies using the forced-swimming test in mice, a single administration of these compounds reduced the immobility time, an indicator of antidepressant effect. This was a notable finding, as the established tricyclic antidepressant imipramine (B1671792) did not show a similar effect after a single administration in the same study. nih.gov

Table 2: Antidepressant-like Activity of a 3,4-Dihydro-2(1H)-quinolinone Derivative

| Compound | Test Model | Result |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone HCl (34b) | Forced-swimming test (mice) | Reduced immobility time after a single administration. nih.gov |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c) | Forced-swimming test (mice) | Reduced immobility time after a single administration. nih.gov |

The 3,4-dihydro-2(1H)-quinolinone scaffold is integral to compounds that modulate both the serotonin and dopamine systems. Aripiprazole, a well-established derivative, exhibits a unique pharmacological profile characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, alongside potent antagonism at serotonin 5-HT2A receptors. chemicalbook.comresearchgate.net This dual action is believed to contribute to its efficacy in treating schizophrenia by stabilizing the dopamine system. benthamopenarchives.com

Further research has shown that the dihydroquinolinone moiety itself can serve as a potent pharmacophore for serotonin reuptake inhibition when combined with specific amines. nih.gov This has led to the development of dual-acting compounds that couple this serotonin reuptake inhibitor fragment with selected D2 ligands, resulting in molecules with in vitro profiles as both dopamine D2 partial agonists and serotonin reuptake inhibitors. nih.gov Structure-activity relationship studies have indicated that the linker connecting these fragments is crucial for influencing D2 receptor affinity and function, as well as the serotonin reuptake inhibitory activity. nih.gov

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as potent modulators of sigma receptors, a class of proteins found in the central nervous system and other parts of the body. nih.govresearchgate.net These receptors are involved in a variety of cellular functions and are considered therapeutic targets for several conditions. Both agonistic and antagonistic activities at sigma receptors have been observed with different quinolinone derivatives.

The sigma-1 receptor has been a particular focus of research for its potential role in pain modulation. nih.govmdpi.comnih.gov A series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their sigma-1 receptor antagonist activity as potential analgesics. nih.gov In vitro binding assays using guinea pig brain membranes identified 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone (compound 35) as a highly potent and selective sigma-1 receptor antagonist. nih.gov This compound demonstrated a high binding affinity for the sigma-1 receptor (Kiσ1 = 1.22 nM) and was found to exert dose-dependent anti-nociceptive effects in the formalin test, suggesting its potential for pain treatment. nih.gov

Conversely, other derivatives have been shown to act as sigma receptor agonists. For instance, the previously mentioned antidepressant candidate, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b), was suggested to be a sigma receptor agonist based on its ability to inhibit [3H]DTG binding and its effects in animal models. nih.gov

In addition to interacting with the sigma-1 receptor, 3,4-dihydro-2(1H)-quinolinone derivatives have also been assessed for their binding to the sigma-2 receptor subtype. The selectivity between these two receptor subtypes is a key factor in developing targeted therapies.

Binding affinities for both sigma-1 and sigma-2 receptors are typically determined through in vitro competitive receptor binding studies using radioligands. researchgate.net For instance, the binding affinity of novel 3,4-dihydro-2(1H)-quinolinone derivatives to sigma-1 and sigma-2 receptors has been evaluated in guinea pig brain membranes. researchgate.netnih.gov The highly selective sigma-1 antagonist, compound 35, showed a 1066-fold greater selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may reduce the potential for off-target effects.

Table 3: Sigma Receptor Binding Affinity of a Selected Derivative

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) |

| 7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone (35) | Sigma-1 | 1.22 nM nih.gov | 1066-fold nih.gov |

| Sigma-2 | 1300 nM nih.gov |

Dopamine β-hydroxylase Inhibition

Based on the available research, there is no specific information detailing the inhibition of Dopamine β-hydroxylase by compounds containing the 3,4-Dihydro-2(1H)-quinolinone scaffold. While the broader quinolinone class has been explored for various central nervous system targets, including dopamine receptors, the direct inhibition of the dopamine β-hydroxylase enzyme is not a currently documented activity for this particular chemical family. nih.govnih.gov

Oncology and Anticancer Activities

The 3,4-dihydro-2(1H)-quinolinone scaffold has proven to be a versatile template for the development of novel anticancer agents. nih.gov Researchers have successfully synthesized and evaluated numerous derivatives that exhibit potent cytotoxic effects against a range of human cancer cell lines through diverse mechanisms of action. mostwiedzy.plmdpi.com

Induction of Apoptosis

A primary mechanism through which 3,4-dihydro-2(1H)-quinolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Various studies have demonstrated the pro-apoptotic capabilities of these compounds. For instance, a series of novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized, with specific derivatives (compounds 3g and 3h) identified as potent inducers of apoptosis. nih.gov Similarly, research on 2-Sulfanylquinazolin-4(3H)-one derivatives, which share a related quinazolinone core, found that their apoptotic activity was linked to the activation of caspases, key executioner proteins in the apoptotic cascade. mdpi.com Another study on hybrid 7-hydroxy-2-quinolinone derivatives showed that compounds 6 and 8 induced apoptosis at the pre-G1 phase of the cell cycle and increased the activation of caspase-3 in breast cancer (MCF-7) cells. researchgate.net

The induction of apoptosis by these derivatives can occur through multiple pathways. The compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was shown to trigger apoptotic cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways in colon and lung cancer cell lines. mostwiedzy.pl Furthermore, novel 3,4-dihydroquinazolinone derivatives have been shown to induce early-stage apoptosis and cause cell cycle arrest, preventing cancer cells from proliferating. bue.edu.egnih.gov

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The balance between these proteins often determines whether a cell lives or dies. Several 3,4-dihydro-2(1H)-quinolinone and related quinazolinone derivatives have been found to modulate this critical balance in favor of apoptosis.

Research has shown that the apoptotic pathway can be triggered by the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. mdpi.com Specifically, studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives 3g and 3h confirmed that they function as down-regulators of the anti-apoptotic Bcl-2 protein while simultaneously acting as activators of the pro-apoptotic Bax protein. nih.gov A similar mechanism was observed for the 2-sulfanylquinazolin-4(3H)-one derivative 5d, which provoked apoptosis through the upregulation of Bax and downregulation of Bcl-2. mdpi.com Another study found that a different compound induced the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-x1. mdpi.com This dual action effectively lowers the threshold for apoptosis, making cancer cells more susceptible to programmed cell death.

VEGFR2 Inhibition in Glioblastoma Multiforme

Glioblastoma multiforme (GBM) is an aggressive and highly vascularized brain tumor. nih.gov The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and is largely driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Targeting this receptor is a key strategy in cancer therapy.

A recent study focused on the design and synthesis of novel 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors for the treatment of GBM. nih.govnih.gov A number of these compounds demonstrated significant antiproliferative effects against human glioblastoma cell lines (U87-MG and U138-MG). nih.gov The efficacy of these compounds was markedly higher than that of temozolomide, a standard chemotherapy agent for GBM. nih.govtrustlifeventures.com Molecular docking and dynamics studies confirmed strong interactions between these quinolinone derivatives and the VEGFR2 kinase, supporting their anticancer activity. nih.govtrustlifeventures.com

| Compound | IC₅₀ (µM) vs. U87-MG Cells | IC₅₀ (µM) vs. U138-MG Cells |

|---|---|---|

| 4m | Not specified | 4.20 |

| 4q | Not specified | 8.00 |

| 4t | 10.48 | Not specified |

| 4u | 7.96 | Not specified |

| Temozolomide (Standard) | 92.90 | 93.09 |

Tubulin Polymerization Inhibition

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and transport. nih.gov They are formed by the polymerization of tubulin proteins. Disrupting microtubule dynamics is a well-established and effective strategy for cancer treatment.

A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as new tubulin polymerization inhibitors. nih.govnih.gov In one study, compound D13 exhibited the strongest antiproliferative activity against a panel of human cancer cell lines. nih.gov Further investigation confirmed that this compound strongly inhibited tubulin assembly, suggesting that its cytotoxic effects are achieved by disrupting microtubule formation, which ultimately halts cell division and leads to cell death. nih.gov The antiproliferative activity of D13 correlated well with its ability to inhibit tubulin polymerization. nih.gov

| Activity Measured | IC₅₀ (µM) |

|---|---|

| Tubulin Polymerization Inhibition | 6.74 |

| Antiproliferative (HeLa cells) | 1.34 |

| Antiproliferative (A549 cells) | 1.46 |

| Antiproliferative (HCT116 cells) | 0.94 |

| Antiproliferative (HepG-2 cells) | 1.82 |

Antimicrobial and Anti-infective Properties

The quinoline (B57606) scaffold is the basis for many established antimicrobial agents. nih.gov Research into derivatives of 3,4-dihydro-2(1H)-quinolinone has also revealed promising antimicrobial properties, particularly against Gram-positive bacteria.

A study evaluating the antimicrobial activities of 60 synthetic and naturally occurring quinolines found that many of the compounds displayed activity, primarily against Gram-positive bacteria. nih.gov One derivative, 4-hydroxy-3-iodo-quinol-2-one, exhibited particularly significant antimicrobial action. It was found to be active against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to the antibiotic vancomycin, which is a standard treatment for MRSA infections. nih.gov

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Irish hospital MRSA-1 strain | 0.097 |

| Distinct MRSA strain | 0.049 |

| Non-typeable MRSA strain | 0.049 |

Antibacterial Effects

Derivatives of the 3,4-dihydro-2(1H)-quinolinone nucleus have shown notable antibacterial properties, targeting essential bacterial processes. icm.edu.pl

A critical target for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. mdpi.comnih.gov This enzyme introduces negative supercoils into DNA, a process necessary to relieve the topological stress during replication. nih.govyoutube.com The inhibition of DNA gyrase, particularly its subunit B (GyrB), which catalyzes ATP hydrolysis, is a promising strategy for developing new antibiotics effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com

Researchers have identified 4-hydroxy-2-quinolone-3-carboxamide derivatives as potent inhibitors of the GyrB subunit. nih.gov Through structural modification of an initial hit compound, more potent inhibitors were developed. nih.gov For instance, specific derivatives demonstrated significant inhibitory activity against the S. aureus GyrB enzyme and potent antibacterial activity against MRSA strains. nih.govtandfonline.com

Table 1: DNA Gyrase B (GyrB) Inhibition and Antibacterial Activity of Selected N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides

| Compound | GyrB IC₅₀ (µM) | Antibacterial MIC against MRSA (µg/mL) |

|---|---|---|

| f1 | 1.21 | 4–8 |

| f4 | 0.31 | >128 |

| f14 | 0.28 | >128 |

Data sourced from multiple studies. nih.govtandfonline.com

The quinoline core is a recognized scaffold in the development of agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov New arylated quinoline carboxylic acids (QCAs) have been synthesized and screened for their activity against both replicating and non-replicating Mtb. nih.gov These compounds have been shown to exert their antitubercular effects through the inhibition of Mtb DNA gyrase. nih.gov

In one study, two QCA derivatives, 7i and 7m , emerged as the most effective Mtb inhibitors from a library of 48 compounds. Both compounds were confirmed to inhibit DNA gyrase, with compound 7m showing superior activity at a 1 μM test concentration. nih.gov

Antifungal Activities

The 3,4-dihydro-2(1H)-quinolinone structure and its related scaffolds have been explored for their potential as antifungal agents. icm.edu.pl A series of novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives containing a pyrimidine (B1678525) ether scaffold were designed and synthesized, showing good activity against several pathogenic fungi. nih.gov One compound in particular, 4fh , displayed excellent in vitro activity against Valsa mali and Sclerotinia sclerotiorum, with EC₅₀ values of 0.71 and 2.47 μg/mL, respectively. nih.gov The mechanism of action for this compound was identified as the inhibition of chitin (B13524) synthase (CHS), an essential enzyme for fungal cell wall synthesis. nih.gov

Similarly, other studies have reported that quinolinone derivatives tethered to other heterocyclic systems, such as 1,3,5-triazine, exhibit moderate activity against fungal strains. icm.edu.pl

Anti-inflammatory Applications

Derivatives based on the quinoline and quinolinone frameworks have demonstrated significant anti-inflammatory properties. nih.govnih.gov For example, a series of 7-alkoxy-1-amino-4,5-dihydro nih.govnih.govtandfonline.comtriazolo[4,3-a]quinolines, which were synthesized using 6-hydroxy-3,4-dihydro-2(1H)-quinolone as a starting material, were evaluated for their ability to inhibit xylene-induced ear edema in mice. researchgate.net Several of the tested compounds exhibited significant anti-inflammatory activity. researchgate.net

In another study, a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), was synthesized and loaded into soluble starch nanoparticles. nih.gov This formulation was tested for its ability to protect against methotrexate-induced inflammation, demonstrating the potential of quinoline-based compounds to mitigate inflammatory damage. nih.gov

Antioxidant Activity

Quinoline derivatives are recognized for their antioxidant capabilities, which are often attributed to their chemical structure and reductive properties that allow them to scavenge free radicals. researchgate.netiau.ir The antioxidant activity of these compounds can help mitigate oxidative stress, which is implicated in numerous chronic diseases. iau.ir

Studies on various quinoline derivatives have demonstrated their potential as antioxidants. For instance, a series of furo[2,3-f]quinoline derivatives were synthesized and shown to possess good antioxidant activity, partly due to the presence of an NH group in their structure. iau.ir Similarly, research into quinazolin-4-one derivatives, which are structurally related to quinolinones, revealed that certain compounds exhibited excellent scavenging capacity against DPPH and nitric oxide radicals, in some cases surpassing that of the reference antioxidant, vanillin. sapub.org

Other Biological Activities

The versatile 3,4-dihydro-2(1H)-quinolinone scaffold is associated with a broad spectrum of other biological activities beyond those previously mentioned.

Anti-cancer Activity : Novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as tubulin polymerization inhibitors. nih.gov One compound, D13, showed a potent inhibitory effect on the proliferation of HeLa cancer cells with an IC₅₀ of 1.34 μM, which correlated with its ability to inhibit tubulin polymerization (IC₅₀: 6.74 μM). nih.gov

Antidepressant Activity : A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were developed as potential antidepressant drugs. acs.org Specifically, compound 34b (1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride) demonstrated antidepressant-like activity in forced-swimming tests with mice, with its mechanism suggested to involve agonism at σ receptors. acs.org

Monoamine Oxidase (MAO) Inhibition : C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives have been documented as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov The most potent compound identified, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibited an IC₅₀ value of 2.9 nM for MAO-B, with high selectivity over the MAO-A isoform. nih.gov This makes such compounds promising leads for the development of therapies for Parkinson's disease. nih.gov

Cardiovascular and CNS Activities : The 3,4-dihydro-2(1H)-quinolinone moiety is found in drugs like cilostazol (B1669032) and aripiprazole, which act as a phosphodiesterase inhibitor and a dopamine receptor partial agonist, respectively. nih.gov This highlights the scaffold's role in developing agents that block β-adrenergic receptors and interact with various central nervous system receptors. nih.govresearchgate.net

Table 2: Summary of Other Biological Activities of Selected 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Derivative Class / Compound | Biological Activity | Target / Mechanism |

|---|---|---|

| D13 | Anti-cancer | Tubulin Polymerization Inhibition |

| 34b | Antidepressant | σ Receptor Agonism |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B Inhibition | Selective inhibition of MAO-B enzyme |

| Cilostazol | Cardiovascular | Phosphodiesterase Inhibition |

| Aripiprazole | Antipsychotic | Dopamine/Serotonin Receptor Interaction |

Data compiled from multiple research articles. nih.govnih.govacs.orgnih.gov

Phosphodiesterase Inhibition

Certain derivatives of 3,4-dihydro-2(1H)-quinolinone are potent inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly PDE3, can lead to increased intracellular levels of cAMP, resulting in vasodilation and inhibition of platelet aggregation. researchgate.netmdpi.com

Cilostazol, a well-known derivative, is a selective inhibitor of PDE3. researchgate.netnih.gov Research has shown that cilostazol inhibits PDE3A with an IC50 value of 0.2 μM. nih.gov This inhibition of PDE3 is central to its therapeutic effects. researchgate.net Another derivative, OPC-33509, has also been identified as a PDE3 inhibitor. researchgate.net

| Compound | Target | IC50 (μM) |

| Cilostazol | PDE3A | 0.2 nih.gov |

β-Adrenergic Receptor Blocking

The 3,4-dihydro-2(1H)-quinolinone structure is also found in compounds that act as β-adrenergic receptor antagonists, commonly known as beta-blockers. These agents are widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Carteolol (B1214276) is a notable example of a 3,4-dihydro-2(1H)-quinolinone derivative that functions as a non-selective β1 and β2 adrenergic receptor-blocking agent. drugbank.com Its primary mechanism of action involves blocking the stimulation of β-adrenergic receptors by catecholamines, which leads to a reduction in heart rate and blood pressure. guidetoimmunopharmacology.org While specific binding affinity (Ki) or IC50 values for carteolol were not detailed in the reviewed literature, its classification as a high-affinity β-adrenoceptor antagonist is established. nih.gov

Vasopressin Receptor Antagonism

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been developed as antagonists of the vasopressin V1 receptor. These antagonists have potential therapeutic applications in conditions such as hypertension and congestive heart failure. A prominent example is OPC-21268, a non-peptide, orally effective vasopressin V1 receptor antagonist. nih.govnih.gov Studies have characterized its binding to rat vasopressin receptors, demonstrating its selectivity for the V1 subtype. OPC-21268 competitively antagonizes the binding of arginine vasopressin (AVP) to V1 receptors in both the liver and kidney. nih.gov

| Compound | Target | Tissue | IC50 (nmol/l) |

|---|---|---|---|

| OPC-21268 | V1 Receptor | Rat Liver | 40 ± 3 nih.gov |

| OPC-21268 | V1 Receptor | Rat Kidney | 15 ± 2 nih.gov |

Inhibition of Human Nitric Oxide Synthase Isoforms

Recent research has identified a class of quinolone alkaloids, known as pesimquinolones, isolated from the fungus Penicillium simplicissimum, which possess a 3,4-dihydro-2(1H)-quinolinone core and exhibit inhibitory activity against nitric oxide (NO) production. nih.govnih.gov Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in inflammatory processes. Several of these naturally occurring derivatives have shown a promising suppressive effect on the production of NO in lipopolysaccharide (LPS)-induced macrophage models. nih.govresearchgate.net

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Pesimquinolone A | Inhibition of NO production | 1.94 nih.gov |

| Pesimquinolone E | Inhibition of NO production | 1.29 nih.gov |

| Pesimquinolone G | Inhibition of NO production | 1.20 nih.gov |

| Pesimquinolone H | Inhibition of NO production | 1.23 nih.gov |

| Pesimquinolone I | Inhibition of NO production | 10.13 nih.gov |

| Pesimquinolone J | Inhibition of NO production | 8.10 nih.gov |

Brine Shrimp Lethality

The brine shrimp lethality assay is a simple, preliminary toxicity screen for bioactive compounds. A novel 3,4-dihydro-2(1H)-quinolinone derivative, 3-methoxy-4,5-dihydroxy-4-(4'-methoxyphenyl)-quinolinone, isolated from the fungus Penicillium sp. NTC-47, has demonstrated toxicity against brine shrimp (Artemia salina). researchgate.netCurrent time information in Tampa, FL, US. This finding suggests potential cytotoxic activity for this particular derivative.

| Compound | Organism | LC50 (μg/ml) |

|---|---|---|

| 3-methoxy-4,5-dihydroxy-4-(4'-methoxyphenyl)-quinolinone | Artemia salina | 20 researchgate.netCurrent time information in Tampa, FL, US. |

Nematicidal Activity

While various natural and synthetic compounds are screened for nematicidal activity against plant-parasitic nematodes, a review of the available scientific literature did not yield specific studies on the nematicidal activity of 3,4-dihydro-2(1H)-quinolinone derivatives.

Antithrombotic Activity

The antithrombotic potential of 3,4-dihydro-2(1H)-quinolinone derivatives is closely linked to their phosphodiesterase inhibitory activity. By preventing the breakdown of cAMP in platelets, these compounds inhibit platelet aggregation, a key event in thrombus formation. mdpi.com Cilostazol, through its PDE3 inhibition, is a well-established antiplatelet agent. researchgate.netmdpi.com Furthermore, a series of 2(1H)-quinolinone derivatives have been synthesized and evaluated for their antithrombotic and anti-hyperplastic activities, with (-)-6-[3-[3-cyclopropyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]propoxy]-2(1H)-quinolinone (OPC-33509) being identified as a promising candidate.

Structure Activity Relationship Sar Studies of 3,4 Dihydro 2 1h Quinolinone Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the 3,4-dihydro-2(1H)-quinolinone ring system have a significant impact on the biological activity of these compounds. The versatility of this scaffold allows for a wide range of activities, including phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

For instance, in the development of monoamine oxidase (MAO) inhibitors, the position of substituents on the quinolinone core is crucial. Substitution at the C-7 position generally leads to more potent MAO-B inhibition compared to substitution at the C-6 position. nih.govsci-hub.se Specifically, a benzyloxy group at C-7 is more effective for MAO-B inhibition than phenylethoxy or phenylpropoxy groups at the same position. sci-hub.seresearchgate.net Furthermore, adding halogen substituents, such as chlorine or bromine, to the benzyloxy phenyl ring can further enhance the inhibitory potency against MAO-B. sci-hub.se